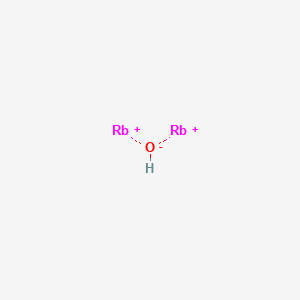![molecular formula C7H6N2O B096127 1H-Pyrrolo[3,2-b]pyridin-5-ol CAS No. 17322-91-7](/img/structure/B96127.png)
1H-Pyrrolo[3,2-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the broader class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-ol is characterized by a pyrrole ring fused to a pyridine ring, with a hydroxyl group at the fifth position, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of pyrrolopyridines, including 1H-pyrrolo[3,2-b]pyridin-5-ol, can be achieved through various synthetic routes. For instance, a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines has been employed to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines, which suggests a potential pathway for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-ol derivatives . Additionally, a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds has been developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could be adapted for the synthesis of related 1H-pyrrolo[3,2-b]pyridin-5-ol compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines has been characterized using various spectroscopic techniques. For example, 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, and its crystal structure was determined using X-ray diffraction analysis . These techniques could similarly be applied to determine the molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-ol and its derivatives.
Chemical Reactions Analysis
Pyrrolopyridines undergo a variety of chemical reactions. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to react with electrophiles, nucleophiles, and undergo ring-expansion reactions . The reactivity of 1H-pyrrolo[3,2-b]pyridin-5-ol would likely be influenced by the presence of the hydroxyl group, which could participate in reactions such as esterification or serve as a directing group for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of substituents on the heterocyclic core can affect properties such as lipophilicity and acidity, as demonstrated by a structure-activity relationship study focusing on the substitution pattern of 1H-pyrrolo[3,2-b]pyridines and their anti-secretory activity . The hydroxyl group in 1H-pyrrolo[3,2-b]pyridin-5-ol would contribute to its polarity and potential hydrogen bonding interactions, which could be relevant for its solubility and biological activity.
Applications De Recherche Scientifique
Application 1: Inhibitor of Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy
- Summary of the Application: 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures: The compound 4h, a derivative of 1H-Pyrrolo[3,2-b]pyridin-5-ol, exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes: The compound 4h significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives targeting FGFR with development prospects .
Application 2: Synthesis of Potent VEGFR-2 Inhibitors
- Summary of the Application: 1H-Pyrrolo[3,2-b]pyridin-5-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor in the VEGF-induced angiogenesis pathway, which plays a crucial role in the growth and metastasis of several types of cancers .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 3: Synthesis of Venetoclax
- Summary of the Application: 1H-Pyrrolo[3,2-b]pyridin-5-ol is used as a reagent in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Antioxidant
- Summary of the Application: 5-Hydroxy-7-azaindole, a derivative of 1H-Pyrrolo[3,2-b]pyridin-5-ol, has good antioxidant properties . It can inhibit the generation of free radicals and oxidative reactions, which has potential application value in preventing oxidative damage .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSBDMOHYYHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562673 |
Source


|
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-5-ol | |
CAS RN |
17322-91-7 |
Source


|
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

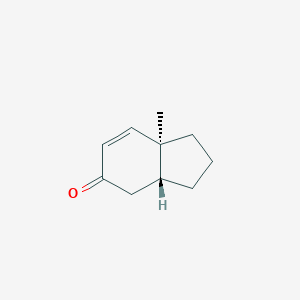
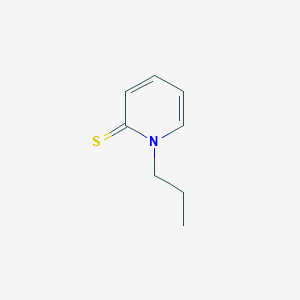
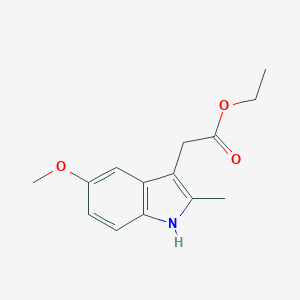

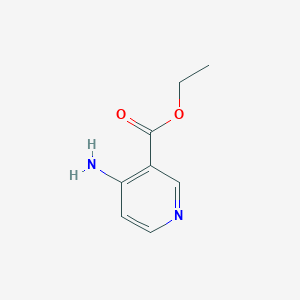
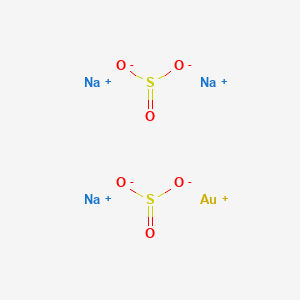
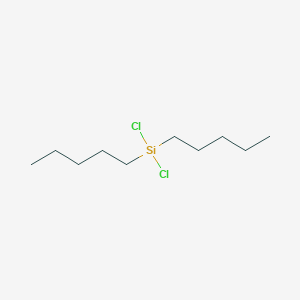
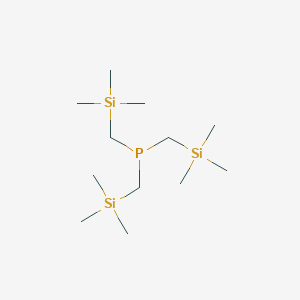
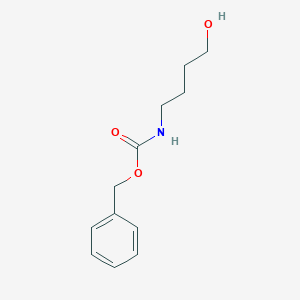
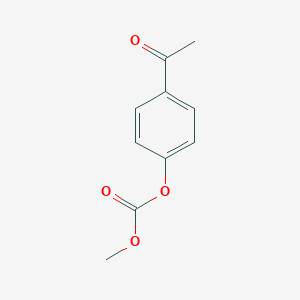
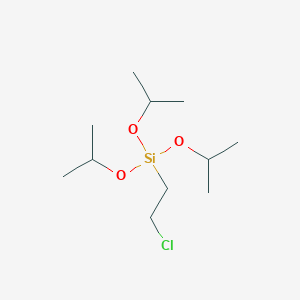
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
